

3-O-Methylellagic acid IC50 value determination

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Compound Focus: 3-O-Methylellagic acid

CAS No.: 51768-38-8

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Activity of Related Ellagic Acid Derivatives

The table below summarizes the antiplasmodial activity data for structurally similar compounds identified in the recent studies. Please note that the data is for specific strains of *Plasmodium falciparum* and results may vary based on experimental conditions.

Compound Name	Test Organism / Strain	IC50 Value	Source Organism	Reference
3,3',4-tri-O-methylellagic acid	<i>Plasmodium falciparum</i> (Dd2, multiresistant)	0.63 µg/mL	<i>Dacryodes edulis</i> (Burseraceae)	[1] [2]
3,3',4-tri-O-methylellagic acid	<i>Plasmodium falciparum</i> (3D7, chloroquine-sensitive)	3.10 µg/mL (Plant extract)	<i>Dacryodes edulis</i> (Burseraceae)	[1] [2]
Hydroethanolic leaf extract (contains the active compounds)	<i>Plasmodium falciparum</i> (3D7, chloroquine-sensitive)	3.10 µg/mL	<i>Dacryodes edulis</i> (Burseraceae)	[1] [2]
Hydroethanolic leaf extract (contains the active compounds)	<i>Plasmodium falciparum</i> (Dd2, multiresistant)	3.56 µg/mL	<i>Dacryodes edulis</i> (Burseraceae)	[1] [2]

Experimental Methodologies

The data presented comes from standardized, reliable experimental protocols. Here are the key methodologies used in the cited studies:

- **In Vitro Antiplasmodial Assay:** The antiplasmodial activity was evaluated against both chloroquine-sensitive (3D7) and multidrug-resistant (Dd2) strains of *Plasmodium falciparum*. The assay used a **SyBr Green fluorescence-based method**, where the fluorescence signal increases as the parasite's DNA content decreases due to death, allowing for the calculation of the IC50 (the half-maximal inhibitory concentration) [1] [2].
- **Cytotoxicity and Toxicity Assessment:**
 - **In Vitro Cytotoxicity:** The cytotoxicity of active extracts and compounds was tested against mammalian Raw cell lines using an **in vitro resazurin-based viability assay**. All tested substances showed no cytotoxicity (CC50 > 250 µg/mL) [1] [2].
 - **In Vivo Acute Toxicity:** The most active extract was tested on female BALB/c mice according to the OECD guideline 423. It was found to be nontoxic, with a lethal dose (LD50) greater than 2000 and 5000 mg/kg [1] [2].
- **Compound Identification:** The structures of the isolated compounds were determined based on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data [1] [2].

The following diagram illustrates the workflow for determining the IC50 value, as described in the methodologies.



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References

1. In vitro antiplasmodial activity and toxicological profile of extracts... [pubmed.ncbi.nlm.nih.gov]

2. ORBi: Detailed Reference [orbi.uliege.be]

To cite this document: Smolecule. [3-O-Methylellagic acid IC50 value determination]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b1953689#3-o-methylellagic-acid-ic50-value-determination]

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